DL-Lysine-4,4,5,5-d4 dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

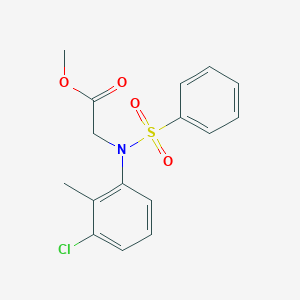

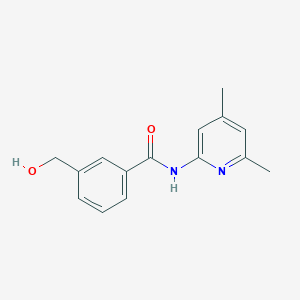

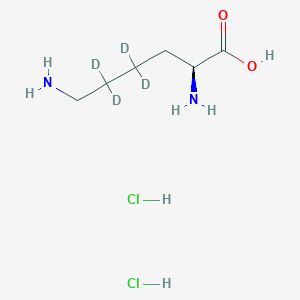

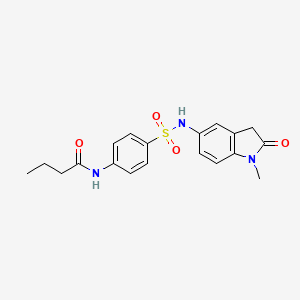

DL-Lysine-4,4,5,5-d4 dihydrochloride is a labeled amino acid derivative . It is a preparation of a deuterated Lysine . This derivative is deuterated at the 4 and 5 positions of the Lysine side-chain, and is a racemate of the two possible Lysine enantiomers . It has been described as a useful mass spectrometry reference against the natural amino acid for studying histone acetylation dynamics and other post-translational modifications and for identifying and quantifying protein methylation sites .

Molecular Structure Analysis

The molecular formula of DL-Lysine-4,4,5,5-d4 dihydrochloride is C6H10D4N2O2 2HCl . The molecular weight is 223.13 . It is a racemate of the two possible Lysine enantiomers .Chemical Reactions Analysis

DL-Lysine-4,4,5,5-d4 dihydrochloride is used in lysine three-plex experiments to generate peptides with 4-Da mass shifts, compared to peptides generated with light lysine .Wissenschaftliche Forschungsanwendungen

DL-Lysine-4,4,5,5-d4 Dihydrochloride: A Comprehensive Analysis

Metabolic Studies: DL-Lysine-4,4,5,5-d4 dihydrochloride is utilized in metabolic studies as a tracer. Its deuterated form allows researchers to track and analyze the metabolic pathways of Lysine in the body .

Protein Sequencing: As a labeling agent in protein sequencing, this compound helps in identifying and sequencing amino acids within protein structures, providing insights into protein functions and interactions .

Biochemical Research: In biochemical research, DL-Lysine-4,4,5,5-d4 dihydrochloride is used to study enzyme kinetics and mechanisms related to Lysine metabolism and its role in various biological processes .

Biomedical Research: This compound aids in biomedical research by serving as a model to understand the effects of Lysine modifications on cellular functions and disease states .

Nutritional Studies: Researchers use DL-Lysine-4,4,5,5-d4 dihydrochloride to investigate Lysine’s role in nutrition and its impact on health and development .

Pharmaceutical Development: In pharmaceutical development, it can be used to design drugs that mimic or interfere with Lysine’s biological pathways .

Structural Biology: It assists in structural biology by enabling the study of molecular structures where Lysine plays a critical role .

Agricultural Research: Lastly, this compound is significant in agricultural research to enhance the nutritional value of crops by understanding Lysine’s role in plant growth and development .

Wirkmechanismus

Target of Action

DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterium-labeled form of DL-Lysine . DL-Lysine is a racemic mixture of D-Lysine and L-Lysine . Lysine is an α-amino acid that is used in the biosynthesis of proteins .

Mode of Action

The compound is widely used in biochemical and biomedical research as a tracer for metabolic studies . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a deuterium-labeled form of Lysine, DL-Lysine-4,4,5,5-d4 dihydrochloride is involved in the same biochemical pathways as Lysine. Lysine plays a crucial role in protein synthesis and metabolism .

Pharmacokinetics

As a deuterium-labeled compound, it is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of DL-Lysine-4,4,5,5-d4 dihydrochloride’s action would be similar to those of Lysine, given that it is a deuterium-labeled form of Lysine . Lysine is known to have various benefits including treating herpes, increasing calcium absorption, reducing diabetes-related illnesses, and improving gut health .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-RIZDZYNXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Lysine-4,4,5,5-d4 dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)

![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)